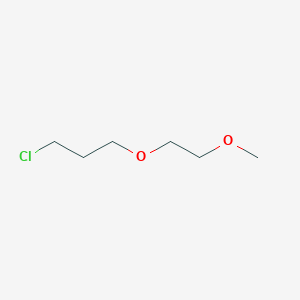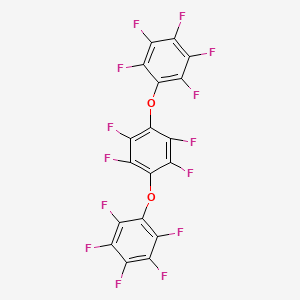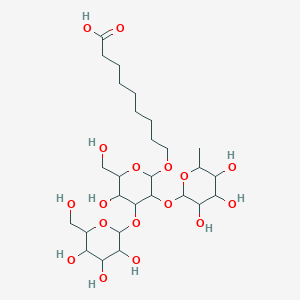
1-Chloro-3-(2-methoxyethoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(2-methoxyethoxy)propane is an organic compound with the molecular formula C8H17ClO3. It is a chlorinated ether, characterized by the presence of a chlorine atom attached to a propane chain, which is further substituted with a methoxyethoxy group. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-methoxyethoxy)propane can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium methoxyethoxide. The reaction typically occurs under reflux conditions, where the sodium methoxyethoxide acts as a nucleophile, displacing the chlorine atom on the propane chain to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase-transfer catalysts can enhance the reaction efficiency by facilitating the transfer of reactants between different phases, thus speeding up the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-(2-methoxyethoxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Formed through oxidation.
Alkanes: Formed through reduction.
Aplicaciones Científicas De Investigación
1-Chloro-3-(2-methoxyethoxy)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(2-methoxyethoxy)propane involves its reactivity as a chlorinated ether. The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications, where the compound acts as a building block for more complex molecules .
Similar Compounds:
- 1-Chloro-2-(2-methoxyethoxy)ethane
- 1-Chloro-3-(2-ethoxyethoxy)propane
- 1-Bromo-3-(2-methoxyethoxy)propane
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to 1-Chloro-2-(2-methoxyethoxy)ethane, it has an additional carbon in the chain, affecting its boiling point and solubility. The presence of a chlorine atom, as opposed to bromine in 1-Bromo-3-(2-methoxyethoxy)propane, also influences its reactivity and the types of reactions it undergoes .
Propiedades
Fórmula molecular |
C6H13ClO2 |
|---|---|
Peso molecular |
152.62 g/mol |
Nombre IUPAC |
1-chloro-3-(2-methoxyethoxy)propane |
InChI |
InChI=1S/C6H13ClO2/c1-8-5-6-9-4-2-3-7/h2-6H2,1H3 |
Clave InChI |
QAVPXDOBBYILCX-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)
![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)

![Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)

![[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B12083666.png)





![2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)
![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)

